3-Amino-6-methylquinoxalin-2(1H)-one
CAS No.: 83566-26-1
Cat. No.: VC8386407
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83566-26-1 |
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Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 3-amino-6-methyl-1H-quinoxalin-2-one |
Standard InChI | InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H2,10,11)(H,12,13) |
Standard InChI Key | CXIYBPANFUOJJK-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(=O)C(=N2)N |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C(=N2)N |
Introduction
Structural and Chemical Identity
The molecular structure of 3-amino-6-methylquinoxalin-2(1H)-one (C₉H₉N₃O) consists of a quinoxaline backbone fused with a ketone at position 2. The amino group at position 3 and methyl group at position 6 introduce distinct electronic effects:
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Position 3 (amino group): Enhances nucleophilicity and hydrogen-bonding capacity, critical for interactions in biological systems.
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Position 6 (methyl group): Provides steric bulk and modulates lipophilicity, affecting membrane permeability .
Table 1: Key Structural Features
Position | Substituent | Role |
---|---|---|
1 | NH group | Participates in tautomerism and hydrogen bonding |
2 | Ketone | Electron-withdrawing group; stabilizes the aromatic system |
3 | Amino (-NH₂) | Electron-donating group; enhances reactivity |
6 | Methyl (-CH₃) | Steric and hydrophobic modifier |
Synthetic Methodologies
Oxidative Amidation–Heterocycloannulation
A robust synthesis route involves the reaction of 2,2-dibromo-1-phenylethanone derivatives with substituted aryl-1,2-diamines. For 3-amino-6-methylquinoxalin-2(1H)-one:
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Diamine Selection: 4-Methyl-1,2-diaminobenzene introduces the methyl group at position 6 .
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Dibromoethanone Activation: Reaction in dimethyl sulfoxide (DMSO) at 75°C forms an oxosulfonium intermediate, facilitating cyclization .
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Amination: Post-cyclization nitration at position 3 using tert-butyl nitrite, followed by reduction (e.g., H₂/Pd-C), yields the amino group .
Table 2: Optimized Reaction Conditions
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Cyclization | 2,2-dibromo-1-(4-methylphenyl)ethanone, 4-methyl-1,2-diaminobenzene | DMSO | 75°C | 72% |
Nitration | tert-Butyl nitrite, AcOH | DCM | 25°C | 68% |
Reduction | H₂, Pd/C | EtOH | RT | 85% |
Regioselectivity Challenges
Regioselectivity in quinoxalin-2-one synthesis depends on the diamine’s substitution pattern. For example, 4-methyl-1,2-diaminobenzene (5e) produces a 1:1 ratio of regioisomers due to competing imine and amide pathways . Nuclear Overhauser Effect (NOE) studies confirm major products arise from imine-mediated cyclization .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy:
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¹H NMR (DMSO-d₆):
Table 3: Comparative Spectral Data
*Predicted based on analogous derivatives.
Stability and Reactivity
Pulse radiolysis studies on quinoxalin-2-one derivatives reveal:
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